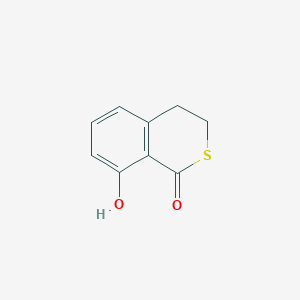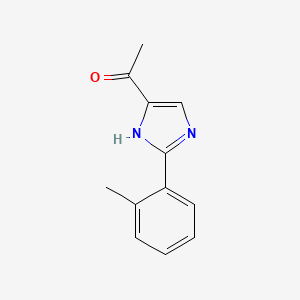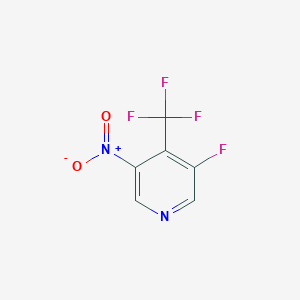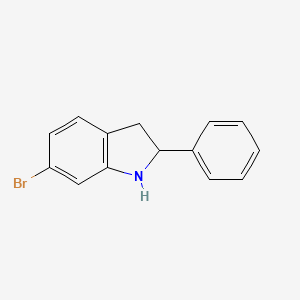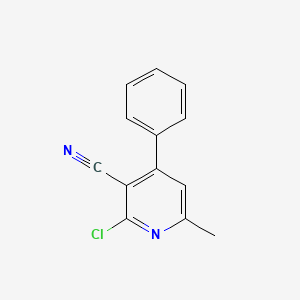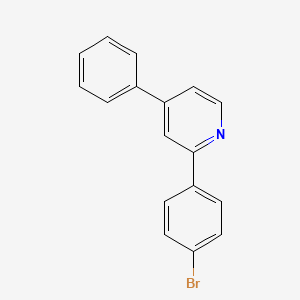
2-(4-Bromophenyl)-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-phenylpyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling 4-bromophenylboronic acid with 4-phenylpyridine using a palladium catalyst. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of 2-(4-aminophenyl)-4-phenylpyridine.
Substitution: Formation of 2-(4-methoxyphenyl)-4-phenylpyridine.
Scientific Research Applications
2-(4-Bromophenyl)-4-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylpiperazine
- 4-Bromophenylthiazole
Comparison: 2-(4-Bromophenyl)-4-phenylpyridine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C17H12BrN |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-phenylpyridine |
InChI |
InChI=1S/C17H12BrN/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H |
InChI Key |
PGMCNLDKDJKXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


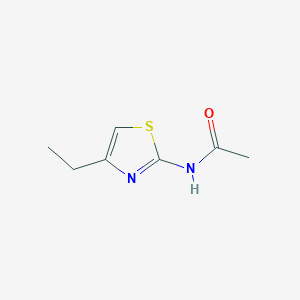
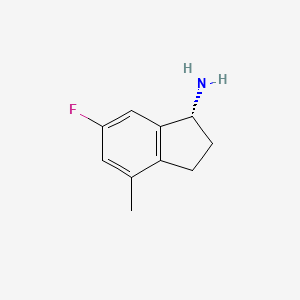
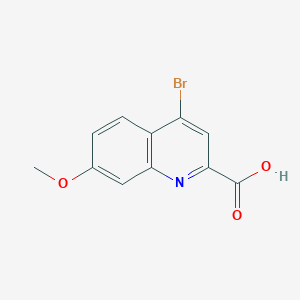
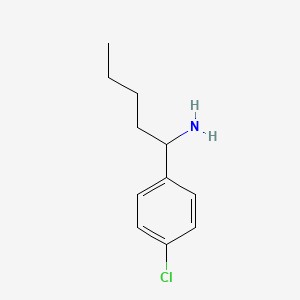
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
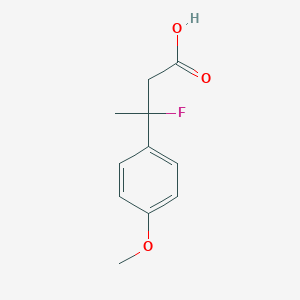
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
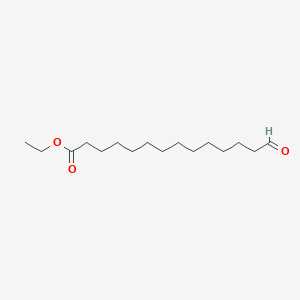
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
